![molecular formula C12H17NO5S B1439773 N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine CAS No. 870300-76-8](/img/structure/B1439773.png)
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine
Overview
Description
“N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine” is a chemical compound that is part of the family of Boc-protected amines . The Boc group, or tert-butyloxycarbonyl group, is a protective group often used in organic synthesis, particularly in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines, such as “N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Hydroxyamination of Aryl C-H Bonds
A novel hydroxyamination of aryl C-H bonds using N-Boc-hydroxyamine through a synergistic combination of rhodium and copper catalysis has been developed. This method offers a mild and sustainable protocol for the direct formation of benzo[c]isoxazol-3(1H)-ones, demonstrating the compound's role in facilitating novel catalytic systems for organic synthesis (Wei Yang et al., 2014).
N-(Boc) Nitrone Equivalents
Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. Prepared from aldehydes and tert-butyl N-hydroxycarbamate, these compounds serve as precursors for N-(Boc)hydroxylamines, showcasing their utility as versatile building blocks in organic synthesis for constructing complex molecular architectures (Xavier Guinchard et al., 2005).
Electrophilic Amination
The electrophilic amination methodology using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been applied to amino acids and their derivatives. This process results in the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, underlining the chemical's role in introducing Boc-protected amino functionalities to various substrates for further synthetic applications (T. Baburaj & S. Thambidurai, 2012).
Antimycobacterial Activities
Research into the synthesis of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide has explored their potential in antimycobacterial activities. This study highlights the importance of the Boc group in influencing the biological activity of synthesized compounds, offering insights into the design of new antimicrobial agents (M. Moreth et al., 2014).
Mechanism of Action
Future Directions
The use of Boc-protected amines, including “N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine”, is likely to continue in the field of organic synthesis, particularly in peptide synthesis . There is ongoing research into more efficient and sustainable methods for Boc deprotection . This includes the use of deep eutectic solvents, which offer advantages in terms of environmental sustainability, simplicity, and short reaction times .
properties
IUPAC Name |
tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLPXBUBDIDOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine | |
CAS RN |
870300-76-8 | |
Record name | tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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